1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxamide
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Overview
Description
1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a piperidine ring substituted with a carboxamide group and a side chain containing a methoxyphenyl and methylsulfonyl group. Its unique structure allows it to participate in various chemical reactions and makes it valuable in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via amide bond formation, often using reagents like carbodiimides or coupling agents.
Attachment of the Side Chain: The side chain containing the methoxyphenyl and methylsulfonyl groups is attached through nucleophilic substitution or other suitable reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials, catalysts, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways, metabolic processes, or gene expression, leading to various biological effects.
Comparison with Similar Compounds
1-(4-methoxyphenyl)piperidine: Shares the methoxyphenyl group but lacks the methylsulfonyl and alanyl groups.
N-(4-methoxyphenyl)-N-methylsulfonylalanine: Contains the methoxyphenyl and methylsulfonyl groups but lacks the piperidine ring.
Uniqueness: 1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile chemical modifications and diverse applications in research and industry.
Properties
Molecular Formula |
C17H25N3O5S |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
1-[2-(4-methoxy-N-methylsulfonylanilino)propanoyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C17H25N3O5S/c1-12(17(22)19-10-8-13(9-11-19)16(18)21)20(26(3,23)24)14-4-6-15(25-2)7-5-14/h4-7,12-13H,8-11H2,1-3H3,(H2,18,21) |
InChI Key |
UJVLKUHHKZHNNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C(=O)N)N(C2=CC=C(C=C2)OC)S(=O)(=O)C |
Origin of Product |
United States |
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